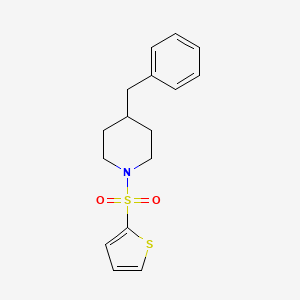![molecular formula C18H21N5O B5502560 N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)
N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrazole-based compounds are often synthesized for their potential use in various therapeutic areas due to their structural versatility and biological relevance.
Synthesis Analysis
Synthesis of pyrazole derivatives typically involves the cyclization reactions, starting from various precursors like carboxylates or hydrazides, to form the pyrazole core. For instance, Zheng et al. (2010) synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, indicating a multi-step synthesis involving cyclization, substitution, and reduction steps (Zheng et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectrometry. For example, the crystal structure and molecular geometry of synthesized pyrazole compounds were determined through X-ray diffraction, providing insights into their structural configurations and confirming the formation of the desired pyrazole core (Zheng et al., 2010).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanisms
N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide represents a class of compounds involved in various synthetic chemical reactions. Research shows that compounds within this chemical family undergo specific reactions leading to the formation of novel structures with potential applications. For example, the reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlights the process of ANRORC rearrangement followed by N-formylation, producing unique formamides confirmed through X-ray analysis, suggesting a pathway for generating structurally diverse molecules (Ledenyova et al., 2018).
Biological Activity and Applications
The pyrazole carboxamide derivatives, related to the compound , have been explored for their biological activities, particularly in agrochemical and pharmacological contexts. Notably, some derivatives exhibit significant nematocidal activity, demonstrating their potential as bioactive agents in agricultural settings (Zhao et al., 2017). This indicates a research trajectory focused on utilizing these compounds for pest control and protection of crops.
Anticancer and Anti-inflammatory Properties
Research into pyrazolopyrimidines derivatives reveals their potential as anticancer and anti-inflammatory agents. The synthesis and evaluation of novel derivatives have shown promising results in inhibiting cancer cell growth and 5-lipoxygenase activity, suggesting therapeutic applications in cancer and inflammatory diseases (Rahmouni et al., 2016). These findings open avenues for further investigation into the medicinal applications of pyrazole derivatives.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of compounds within the pyrazole carboxamide class has been a subject of interest. Studies involving novel synthesis and evaluation against various bacterial and fungal strains have identified compounds with excellent biocidal properties, underscoring their potential in developing new antimicrobial agents (Pitucha et al., 2011). This highlights the versatility of N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide and its derivatives in contributing to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of pyrazole derivatives can vary widely depending on their specific chemical structure and the biological system they interact with . The mechanism of action for “N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide” is not specified in the sources I found.
Eigenschaften
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-6-15-11-17(22-21-15)18(24)19-10-9-14-12-20-23(13-14)16-7-4-3-5-8-16/h3-5,7-8,11-13H,2,6,9-10H2,1H3,(H,19,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUFGFZGBDDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)
![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)


![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)
![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)
![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)